Methyl 2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxylate
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Overview
Description
Methyl 2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxylate is a complex organic compound that features a thiophene ring substituted with a methyl ester, a phenylsulfonyl group, and a propanamido group
Mechanism of Action
Target of Action
The primary targets of Methyl 2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxylate are currently unknown. This compound is a thiophene derivative, and many thiophene derivatives have been shown to exhibit a wide range of biological activities . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, but the specific interactions of this compound remain to be elucidated .
Pharmacokinetics
Its bioavailability is also unknown .
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially impact the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the thiophene ring, which is functionalized through a series of reactions to introduce the ester, sulfonyl, and amido groups. Key steps may include:
Esterification: Introduction of the methyl ester group.
Sulfonylation: Addition of the phenylsulfonyl group using reagents like phenylsulfonyl chloride.
Amidation: Formation of the propanamido group through reaction with a suitable amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The ester and amido groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the sulfonyl group could produce thiols or sulfides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or corrosion inhibitors.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylate derivatives: These compounds share the thiophene ring and ester group but may lack the sulfonyl and amido functionalities.
Phenylsulfonyl derivatives: Compounds with the phenylsulfonyl group but different core structures.
Propanamido derivatives: Molecules with the propanamido group attached to different aromatic or heterocyclic systems.
Uniqueness
Methyl 2-(3-(phenylsulfonyl)propanamido)thiophene-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the thiophene ring, phenylsulfonyl group, and propanamido group in a single molecule allows for diverse interactions and applications that are not possible with simpler compounds.
Properties
IUPAC Name |
methyl 2-[3-(benzenesulfonyl)propanoylamino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO5S2/c1-21-15(18)12-7-9-22-14(12)16-13(17)8-10-23(19,20)11-5-3-2-4-6-11/h2-7,9H,8,10H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEJMKGXKXJNSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(SC=C1)NC(=O)CCS(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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